2-Bromo-4,6-difluorobenzyl alcohol chemical structure
2-Bromo-4,6-difluorobenzyl alcohol chemical structure
Technical Whitepaper: Strategic Utilization of 2-Bromo-4,6-difluorobenzyl Alcohol in Fragment-Based Drug Discovery
Executive Summary
2-Bromo-4,6-difluorobenzyl alcohol (CAS: 1807071-21-1) represents a high-value pharmacophore scaffold in modern medicinal chemistry.[1] Its unique substitution pattern offers a dual-advantage: the 4,6-difluoro motif modulates metabolic stability and lipophilicity, while the ortho-bromine serves as a latent handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and application in high-fidelity lead optimization.[1]
Chemical Profile & Structural Analysis
The structural integrity of 2-Bromo-4,6-difluorobenzyl alcohol is defined by the interplay between the electron-withdrawing fluorine atoms and the sterically demanding bromine substituent.[1]
Physicochemical Data
| Property | Value | Note |
| IUPAC Name | (2-Bromo-4,6-difluorophenyl)methanol | |
| CAS Number | 1807071-21-1 | Validated Registry Number |
| Molecular Formula | C₇H₅BrF₂O | |
| Molecular Weight | 223.01 g/mol | |
| Appearance | Pale peach/off-white powder | Solid at STP |
| Predicted pKa | ~13.4 (Alcohol O-H) | Acidified by F-induction |
| LogP (Predicted) | ~2.1 | Moderate Lipophilicity |
Structural Pharmacophore Insight
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Metabolic Blocking: The fluorine atoms at positions 4 and 6 effectively block oxidative metabolism (e.g., P450 hydroxylation) at the most reactive sites of the phenyl ring.[1]
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Orthogonal Reactivity: The molecule possesses two distinct reaction centers:[1]
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Benzylic Alcohol: Ready for SN2 displacement (conversion to halide/mesylate) or oxidation to aldehyde.
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Aryl Bromide: A stable handle for palladium-catalyzed C-C or C-N bond formation, allowing this fragment to be "clicked" onto larger drug cores after initial elaboration.
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Synthetic Routes & Process Optimization
While commercially available, in-house synthesis is often required to ensure purity or to introduce isotopic labels (e.g., deuterated analogs).[1] The most reliable route is the chemoselective reduction of 2-bromo-4,6-difluorobenzaldehyde.[1]
Pathway Visualization
Figure 1: Chemoselective reduction pathway preserving the aryl-bromide bond.
Experimental Protocol: Chemoselective Reduction
Objective: Reduce the aldehyde to the alcohol without debrominating the aromatic ring.
Reagents:
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Starting Material: 2-Bromo-4,6-difluorobenzaldehyde (1.0 eq)[1]
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Reductant: Sodium Borohydride (NaBH₄) (0.5 - 0.6 eq)[1]
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Solvent: Anhydrous Methanol (MeOH)[1]
Step-by-Step Methodology:
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Preparation: Dissolve 2-Bromo-4,6-difluorobenzaldehyde (10 mmol) in anhydrous MeOH (30 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath. Causality: Low temperature prevents over-reduction or side reactions with the halogen.[1]
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Addition: Slowly add NaBH₄ (6 mmol) portion-wise over 15 minutes. Observation: Mild gas evolution (H₂) will occur.[1]
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Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde spot should disappear.
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Quench: Cool back to 0°C. Add 1M HCl dropwise until pH ~5 to destroy excess borohydride.
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Workup: Concentrate MeOH under reduced pressure. Dilute residue with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
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Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Reactivity & Functionalization Logic
The utility of this scaffold lies in its ability to serve as a "linchpin" in convergent synthesis.
Divergent Synthesis Strategy
The presence of the alcohol and the bromide allows for two distinct synthetic philosophies:[1][2]
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"Head-First" (Alcohol Functionalization): Modifying the benzylic position first (e.g., ether formation) while keeping the bromide intact for later coupling.
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"Tail-First" (Suzuki Coupling): Coupling the aryl ring to a heteroaromatic core first, then modifying the alcohol.
Decision Matrix
Figure 2: Divergent synthetic utility based on orthogonal functional groups.
Handling, Safety, and Storage
As a halogenated benzyl alcohol, this compound requires specific safety protocols to avoid mucosal irritation and degradation.[1]
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Hazard Classification:
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Storage Protocol:
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Store at 2-8°C (Refrigerated).
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Keep under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation to the aldehyde or benzoic acid.
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Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.[4]
References
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ChemicalBook. (2025). 2-Bromo-4,6-difluorobenzyl alcohol Properties and Suppliers. Retrieved from [1]
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SynQuest Laboratories. (2021). Product Catalog: 2-Bromo-4,6-difluorobenzyl alcohol. Retrieved from [1]
- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (General reference for fluorine pharmacophore logic).
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Apollo Scientific. (2024). Safety Data Sheet: 2-Bromo-4,6-difluorobenzyl alcohol. Retrieved from [1]
